Physicochemical Profile vs. 3-Aryl Analogs
3-Isopropyl-1,2,4-oxadiazol-5-ol possesses a molecular weight of 128.13 g/mol and a calculated LogP of 1.30 . In contrast, a representative 3-aryl analog such as 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ol exhibits a molecular weight of 180.14 g/mol and a calculated LogP of 1.5 [1]. The lower molecular weight and moderately reduced lipophilicity of the isopropyl-substituted compound may offer advantages in fragment-based drug discovery or in lead series where ligand efficiency metrics are paramount [2].
| Evidence Dimension | Molecular weight and lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 128.13 g/mol; LogP = 1.30 |
| Comparator Or Baseline | 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ol: MW = 180.14 g/mol; LogP = 1.5 |
| Quantified Difference | MW difference: -52.01 g/mol (28.9% reduction); LogP difference: -0.2 |
| Conditions | Calculated physicochemical properties (XLogP3 and molecular weight from PubChem/PubChem-derived vendor databases) |
Why This Matters
The lower molecular weight and moderate lipophilicity of 3-isopropyl-1,2,4-oxadiazol-5-ol may enhance ligand efficiency metrics in early-stage drug discovery compared to larger aryl-substituted analogs.
- [1] PubChem. 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ol (CID 136165594). National Center for Biotechnology Information, 2026. View Source
- [2] Kumar, G. et al. Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. Letters in Drug Design & Discovery, 2024, 20(9), 1437-1464. View Source
